molecular formula C6H5IO2S B3388568 Methyl 4-iodothiophene-2-carboxylate CAS No. 88105-20-8

Methyl 4-iodothiophene-2-carboxylate

Cat. No. B3388568
CAS RN: 88105-20-8
M. Wt: 268.07 g/mol
InChI Key: DDZNQPCPVFNEIC-UHFFFAOYSA-N
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Description

Methyl 4-iodothiophene-2-carboxylate is a chemical compound with the molecular formula C₆H₅IO₂S . It belongs to the class of halogenated heterocycles . The compound consists of a five-membered thiophene ring with an iodine atom attached at the 4-position and a carboxylate group at the 2-position . It is a dense, colorless, and volatile liquid .


Synthesis Analysis

  • Gewald Reaction : This condensation reaction involves sulfur, an α-methylene carbonyl compound, and an α-cyano ester, resulting in aminothiophene derivatives .
  • Paal–Knorr Reaction : This method utilizes 1,4-dicarbonyl compounds and phosphorus pentasulfide (P₄S₁₀) as a sulfurizing agent to form thiophene derivatives .

Molecular Structure Analysis

The molecular structure of Methyl 4-iodothiophene-2-carboxylate consists of a thiophene ring with an iodine atom and a carboxylate group. The iodine substitution occurs at the 4-position of the thiophene ring .


Chemical Reactions Analysis

While specific reactions for this compound are not directly available, understanding the reactivity of related thiophene derivatives can provide insights. Thiophenes participate in various reactions, including electrophilic substitutions, nucleophilic additions, and cyclizations. These reactions lead to the synthesis of diverse functionalized thiophene derivatives .


Physical And Chemical Properties Analysis

  • Melting Point : Not specified

Safety And Hazards

  • Flash Point : Not applicable

properties

IUPAC Name

methyl 4-iodothiophene-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5IO2S/c1-9-6(8)5-2-4(7)3-10-5/h2-3H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDZNQPCPVFNEIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=CS1)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5IO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20522890
Record name Methyl 4-iodothiophene-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20522890
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 4-iodothiophene-2-carboxylate

CAS RN

88105-20-8
Record name Methyl 4-iodothiophene-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20522890
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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